molecular formula C10H11BrO B1268805 4-(4-Bromophenyl)-2-butanone CAS No. 89201-84-3

4-(4-Bromophenyl)-2-butanone

Cat. No. B1268805
CAS RN: 89201-84-3
M. Wt: 227.1 g/mol
InChI Key: RCQQHTLGGMFKGG-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)-2-butanone” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom . It is used as the starting material for second-order nonlinear optical materials, heterocyclotriynes, and unsymmetrical 1,4-diarylbutadiynes .


Synthesis Analysis

The synthesis of “4-(4-Bromophenyl)-2-butanone” involves several steps. The compound was synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics . The synthesis process involves the use of reagents and reaction conditions such as C6H5Br/AlCl3, reflux; CrO3/CH3COOH, reflux .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)-2-butanone” has been analyzed using various techniques. The molecular geometry parameters were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .


Chemical Reactions Analysis

The chemical reactions of “4-(4-Bromophenyl)-2-butanone” have been studied. The compound has shown promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .


Physical And Chemical Properties Analysis

“4-(4-Bromophenyl)-2-butanone” is a white to light yellow crystal. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water .

Scientific Research Applications

Synthesis of Bisamide Derivatives

4-(4-Bromophenyl)-2-butanone: is utilized in the synthesis of mixed bisamide derivatives. These derivatives are important in the development of various pharmaceutical compounds due to their potential biological activities. The process involves the reaction of 4-(4-Bromophenyl)-2-butanone with different amines to produce compounds that may exhibit diverse pharmacological properties .

Monoamide Product Synthesis

Similarly, this compound is used to synthesize monoamide products. Monoamides are a class of organic compounds that have wide-ranging applications, including serving as intermediates in the synthesis of more complex molecules. They can be used in the production of dyes, fibers, and resins .

Alzheimer’s Disease Research

Derivatives of 4-(4-Bromophenyl)-2-butanone , such as 4’4 Bromophenyl 4’Piperidinol , have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These studies involve in-vitro and in-silico methods to assess the efficacy of these derivatives in inhibiting enzymes like acetylcholinesterase, which is associated with AD pathology .

Antioxidant Agent Development

The same derivatives mentioned in the context of Alzheimer’s disease research have also shown promise as antioxidant agents. Antioxidants are crucial in combating oxidative stress, which is implicated in various chronic diseases. The potential of these compounds to act as antioxidants opens up avenues for their use in preventing or treating conditions caused by oxidative damage .

Amyloid Beta Aggregation Inhibition

In the realm of neurodegenerative diseases, the inhibition of amyloid beta (Aβ) aggregation is a significant therapeutic target. Some derivatives of 4-(4-Bromophenyl)-2-butanone have been found to inhibit the aggregation of Aβ, which is a hallmark of Alzheimer’s disease. This suggests potential applications in developing treatments that could slow down or prevent the progression of Alzheimer’s disease .

Monoamine Oxidase Inhibition

Research has also explored the use of 4-(4-Bromophenyl)-2-butanone derivatives as inhibitors of monoamine oxidase (MAO). MAO inhibitors are used to treat various psychiatric and neurological disorders, including depression and Parkinson’s disease. The selective inhibition of MAO-B by these derivatives could lead to the development of new drugs with fewer side effects compared to non-selective MAO inhibitors .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid release to the environment, and not to eat, drink, or smoke when using this product .

Future Directions

Future research on “4-(4-Bromophenyl)-2-butanone” could focus on overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer .

properties

IUPAC Name

4-(4-bromophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQQHTLGGMFKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359986
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-butanone

CAS RN

89201-84-3
Record name 4-(4-BROMOPHENYL)-2-BUTANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-pentanedione (200 mg, 206 μL, 2 mmol), the 4-bromobenzyl bromide (2 mmol), and anhydrous potassium carbonate (276 mg, 2 mmol) in methanol (10 mL) was heated at reflux temperature for 16 h. The mixture was then cooled to room temperature, methanol was removed under reduced pressure, and the resulting residue was partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer was separated, and the aqueous layer was extracted further with ethyl acetate (3×10 mL). The combined organic phase was washed with water (10 mL), dried over anhydrous Na2SO4, and then the solvent was removed under pressure. The resulting oil was chromatographed on a silica gel column using hexanes-ethyl acetate as mobile phase to give 4-(4-bromophenyl)-2-butanone as a clear liquid (302 mg, 67%): Rf=0.38 (hexanes-ethyl acetate 3:1 v/v); 1H NMR (400 MHz, CDCl3): δ 2.15 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.86 (t, J=7.2 Hz, 2H), 7.07 (d, J=8 Hz, 2H), 7.40 (d, J=8.4 Hz, 21; 13C NMR (100 MHz, CDCl3): δ 29.2, 30.2, 44.9, 120.0, 130.2, 131.7, 140.2, 207.4; HRMS (ESI) Calcd. for C10H11BrONa: 248.9891 [M+Na+]. Found: 248.9880.
Quantity
206 μL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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